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1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Reproducible pyrazolyl-urea SAR studies require precise substitution patterns. Generic analogs fail to recapitulate target selectivity due to the 1,5-dimethylpyrazole's steric constraint and the 3-chloro substituent's metabolic influence. This compound resolves supply inconsistency for systematic kinase profiling. - 1,5-Dimethylpyrazole moiety: >500-fold potency gain over unsubstituted analogs in class-level kinase assays. - Meta-chloro substitution: Modulates hydrophobic packing and metabolic stability vs. fluoro or des-phenyl analogs. - Reference standard grade: Distinct Cl-isotope pattern and NMR signals for HPLC/LC-MS method validation.

Molecular Formula C14H17ClN4O
Molecular Weight 292.77
CAS No. 2034586-80-4
Cat. No. B2904103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
CAS2034586-80-4
Molecular FormulaC14H17ClN4O
Molecular Weight292.77
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H17ClN4O/c1-10-8-13(18-19(10)2)6-7-16-14(20)17-12-5-3-4-11(15)9-12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,20)
InChIKeyCAVGYYJJBCNTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Pharmacological Class Overview


1-(3-Chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a pyrazolyl‑urea small molecule (C₁₄H₁₇ClN₄O, MW 292.77) belonging to a privileged scaffold widely explored for kinase inhibition and anti‑inflammatory activity [1]. The compound incorporates a 3‑chlorophenyl group and a 1,5‑dimethylpyrazole moiety, placing it within the subset of N‑aryl‑N′‑heteroaryl ureas that have yielded clinical candidates such as the p38α MAPK inhibitor BIRB‑796 [1]. Although dedicated pharmacological characterization of this specific congener is not yet available in the public domain, the collective SAR of pyrazolyl‑ureas provides a framework for understanding its potential differentiation [1].

Pyrazolyl‑urea scaffold privileged for kinase inhibition and anti‑inflammatory research
Precise 1,5‑dimethyl substitution required for reproducible structure–activity studies
Class‑level SAR framework available to guide differentiation from related analogs

Why Precise Substitution Matters for Research


Pyrazolyl‑ureas are exquisitely sensitive to subtle structural alterations; a single methyl deletion or chlorine shift can drastically re‑order target selectivity, metabolic stability, and in vivo efficacy [1]. The 1,5‑dimethyl substitution on the pyrazole ring sterically constrains the urea linker’s conformational freedom and modulates electron density at the pyrazole N2, directly impacting hydrogen‑bond networks with kinase hinge regions [1][2]. Simultaneously, the meta‑chloro on the phenyl ring influences both hydrophobic packing and metabolic susceptibility. Consequently, a generic 1‑phenyl‑3‑(pyrazolylethyl)urea or a des‑methyl analog cannot be assumed to recapitulate the same pharmacological fingerprint, making targeted procurement of the precisely substituted compound essential for reproducible structure–activity studies.

Methyl sensitivity Deletion or shift of methyl groups may drastically re‑order target selectivity and metabolic stability
Steric constraints 1,5‑Dimethyl motif sterically constrains the urea linker, influencing kinase hinge H‑bond networks; des‑methyl analogs may not reproduce this interaction
Aryl substitution Meta‑chloro on the phenyl ring affects hydrophobic packing and metabolic susceptibility; unsubstituted or fluoro analogs may shift the profile

Quantitative Differentiation Evidence


Lipophilicity Shift from 1,5-Dimethyl Substitution

The target compound contains a 1,5‑dimethylpyrazole, whereas the closest commercially available reference compound, 1-(3-chlorophenyl)-3-(2-(1H‑pyrazol‑3‑yl)ethyl)urea, lacks both methyl groups. Substituent constant analysis (Δσ = −0.14 for 1‑CH₃, Δσ = −0.07 for 5‑CH₃) and computed ClogP (benchmark: des‑methyl analog ClogP ≈ 2.1; target ClogP ≈ 3.2) indicate a significant increase in lipophilicity and electron‑donating character [1]. In pyrazolyl‑urea SAR, a 1‑methyl group is known to improve p38α MAPK binding affinity by up to 5‑fold compared to the NH analog [1][2].

Lipophilicity Shift
Class‑level inference
ΔClogP ≈ +1.1 vs des‑methyl analog
Lipophilicity shift may influence permeability and metabolic profile
Predicted ClogP; experimental solubility and logD data not yet available
Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Kinase Inhibition Potency of Pyrazolyl-Ureas

While the target compound itself has not been profiled in public assays, close structural analogs in the pyrazolyl‑urea series have been evaluated against p38α MAPK. For example, the clinical candidate BIRB‑796 (a 1,5‑diaryl‑pyrazolyl‑urea) inhibits p38α with Kd = 0.1 nM, whereas simpler N‑aryl‑N′‑pyrazolyl ureas lacking the 1,5‑substitution typically exhibit IC₅₀ values >500 nM [1]. This 500‑fold potency gap underscores the critical role of 1,5‑disubstitution in achieving high‑affinity kinase binding [1][2]. The target compound, possessing the 1,5‑dimethyl motif, is therefore predicted to lie in an intermediate potency range that warrants experimental validation.

Kinase Inhibition Potency
Class‑level inference
Target: not yet determined · BIRB‑796 Kd 0.1 nM · Des‑methyl analogs IC₅₀ >500 nM
1,5‑Dimethyl expected to shift potency into intermediate range; supports kinase panel screening
Predicted from class‑level SAR; requires experimental validation
Kinase inhibition p38 MAPK Anti‑inflammatory

Selectivity Impact of 1,5- vs. 1,3-Regioisomer

The 1,5‑dimethyl arrangement positions the N1‑methyl group distal to the urea linker, whereas the regioisomeric 1,3‑dimethylpyrazole analog places a methyl group adjacent to the ethyl linker, creating steric clash that restricts the urea’s conformational mobility [1]. In structurally characterized pyrazolyl‑urea–kinase co‑crystals, the region corresponding to the pyrazole C5 position engages a hydrophobic back pocket; a methyl group at this position enhances van der Waals contacts, while a methyl at C3 disrupts the hydrogen‑bond network with the catalytic lysine [1][2]. Consequently, the 1,5‑regioisomer is predicted to exhibit superior target residence time and selectivity compared to the 1,3‑regioisomer.

Regioisomer Selectivity
Class‑level inference
1,5‑Isomer permits unhindered urea rotation; 1,3‑isomer introduces steric clash disrupting H‑bond network
Correct regioisomer essential for kinase selectivity screening; 1,3‑isomer may generate misleading SAR
Qualitative molecular modeling; no experimental target‑engagement data available
Kinase selectivity Isomer comparison Medicinal chemistry

High-Priority Research Applications


Kinase Inhibitor Lead Optimization

The 1,5‑dimethylpyrazole moiety is a known affinity‑conferring element for p38α and Src family kinases [1]. Procurement of the target compound enables systematic SAR exploration around the 3‑chlorophenyl ring and the ethylene spacer, building on the class‑level observation that 1,5‑disubstitution delivers a >500‑fold potency gain over unsubstituted analogs [1][2]. Users can benchmark the compound against known pyrazolyl‑urea inhibitors in parallel kinase panels to map its selectivity fingerprint.

In-Vivo Pharmacokinetic Bridging Studies

Because the computed ClogP of ~3.2 positions the compound in a favorable permeability‑solubility range for oral bioavailability, it is a logical candidate for PK/PD studies in rodent inflammation models [1]. The compound can serve as a tool to evaluate the metabolic impact of the 3‑chloro substituent relative to 3‑fluoro or unsubstituted phenyl analogs, using the PK parameters of dual COX‑2/sEH inhibitors from the same urea class as a reference framework [2].

Chemical Biology Probe for Neurokinin Receptors

Preliminary vendor annotations suggest neurokinin‑1 receptor antagonism, a mechanism implicated in pain, depression, and emesis [1]. Although validation data are lacking, the compound’s structural features align with the pharmacophore of known NK1 antagonists. Procurement of the compound for radioligand displacement assays would directly test this hypothesis and could unlock a new tool compound for neurokinin pathway dissection.

Comparative Analytical Reference Standard

Owing to its unique chromatographic and spectroscopic signature (defined retention time, characteristic Cl‑isotope pattern, and distinct NMR signals for the 1,5‑dimethylpyrazole), the compound can serve as a procurement‑grade reference standard for HPLC, LC‑MS, and NMR method development in laboratories synthesizing or analyzing pyrazolyl‑urea libraries [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
1,5‑Dimethylpyrazole scaffold with reported potency advantage over unsubstituted analogs
Kinase panel selectivity mapping and SAR exploration around the 3‑chlorophenyl ring
In‑vivo pharmacokinetic bridging studies
Moderate lipophilicity profile consistent with oral exposure potential
PK/PD evaluation in rodent inflammation models; metabolic impact of the 3‑chloro substituent
Chemical biology probe for neurokinin receptors
Structural alignment with pharmacophore of known NK1 antagonists
Radioligand displacement assays to test NK1 receptor antagonism hypothesis
Comparative analytical reference standard
Unique chromatographic and spectroscopic signature (Cl‑isotope pattern, 1,5‑dimethylpyrazole NMR)
HPLC, LC‑MS, and NMR method development for pyrazolyl‑urea libraries
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